molecular formula C17H20ClNO B1385420 N-[2-(4-Chloro-3-methylphenoxy)ethyl]-2,3-dimethylaniline CAS No. 1040682-51-6

N-[2-(4-Chloro-3-methylphenoxy)ethyl]-2,3-dimethylaniline

Cat. No.: B1385420
CAS No.: 1040682-51-6
M. Wt: 289.8 g/mol
InChI Key: LJRPSSAKHYYGHW-UHFFFAOYSA-N
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Preparation Methods

The synthesis of N-[2-(4-Chloro-3-methylphenoxy)ethyl]-2,3-dimethylaniline involves several steps. One common synthetic route includes the reaction of 4-chloro-3-methylphenol with 2-chloroethylamine hydrochloride to form the intermediate 2-(4-chloro-3-methylphenoxy)ethylamine. This intermediate is then reacted with 2,3-dimethylaniline under specific conditions to yield the final product .

Industrial production methods for this compound typically involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of catalysts and specific reaction conditions to increase yield and purity.

Chemical Reactions Analysis

N-[2-(4-Chloro-3-methylphenoxy)ethyl]-2,3-dimethylaniline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, using reagents like sodium methoxide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while substitution reactions can produce various substituted anilines .

Scientific Research Applications

N-[2-(4-Chloro-3-methylphenoxy)ethyl]-2,3-dimethylaniline has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(4-Chloro-3-methylphenoxy)ethyl]-2,3-dimethylaniline involves its interaction with specific molecular targets. For instance, it has been shown to activate certain potassium channels, such as K2P2.1 (TREK-1) and K2P10.1 (TREK-2), by binding to a cryptic selectivity filter binding site. This binding stabilizes an active “leak-mode” conformation, which influences neuronal excitability and responses to various stimuli .

Comparison with Similar Compounds

N-[2-(4-Chloro-3-methylphenoxy)ethyl]-2,3-dimethylaniline can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific molecular structure, which allows it to interact with particular molecular targets and exhibit distinct biological activities.

Properties

IUPAC Name

N-[2-(4-chloro-3-methylphenoxy)ethyl]-2,3-dimethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClNO/c1-12-5-4-6-17(14(12)3)19-9-10-20-15-7-8-16(18)13(2)11-15/h4-8,11,19H,9-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJRPSSAKHYYGHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NCCOC2=CC(=C(C=C2)Cl)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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